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Executive Summary

Leucrose, a structural isomer of sucrose with an a(1 - 5) glycosidic bond, presents a
compelling profile as a non-cariogenic sugar substitute. Extensive research demonstrates its
minimal metabolism by cariogenic bacteria, such as Streptococcus mutans, leading to
negligible acid production and a significantly lower risk of dental caries compared to sucrose.
This technical guide provides a comprehensive overview of the scientific evidence supporting
the non-cariogenic properties of leucrose, including detailed summaries of key experimental
findings, methodologies, and the underlying biochemical mechanisms. This document is
intended to serve as a resource for researchers, scientists, and drug development
professionals exploring novel strategies for caries prevention and the development of tooth-
friendly food and pharmaceutical products.

Introduction to Leucrose

Leucrose [D-glucopyranosyl-a(1 — 5)-D-fructopyranose] is a disaccharide naturally found in
some fermented foods. It is produced enzymatically from sucrose through the action of
dextransucrase from bacteria such as Leuconostoc mesenteroides. Structurally, it differs from
sucrose in the linkage between the glucose and fructose units. This seemingly minor structural
difference has profound implications for its metabolism by oral microflora, rendering it a
promising non-cariogenic alternative to sucrose.
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Non-Cariogenic Properties of Leucrose:
Quantitative Data

A seminal study by Ziesenitz et al. (1989) provides the core evidence for the non-cariogenic
nature of leucrose. The key quantitative findings from this and other relevant studies are

summarized below.

Table 1: Effect of Leucrose on Dental Plaque pH in

Humans
Sweetener Minimum Plaque pH Reference
Leucrose Did not drop below 5.7 [1]
Sucrose (10% solution) Drops to approx. 4.3 [2]

This data is based on in vivo plaque pH telemetry studies.

Table 2: Cariogenicity of Leucrose in an Animal Model

(Cara Rats)

. Statistical

Diet Group (30% . L

Mean Caries Score  Significance vs. Reference
Carbohydrate)

Sucrose

Sucrose Significantly higher - [1]

Not significantly
Leucrose ) p <0.05 [1]

different from starch
Starch Low p <0.05 [1]

Note: Specific mean caries scores and standard deviations were not available in the accessed
abstract. The table reflects the reported statistical outcomes.

Table 3: Inhibition of Acid Production from Sucrose by
Leucrose
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. ] Inhibition by o
Bacterial Strain Type of Inhibition Reference
Leucrose

Streptococcus mutans ~ Competitive inhibitor

] ) Competitive
NCTC 10449 of acid formation

Quantitative inhibition constants (Ki) are not specified in the available literature.

Mechanism of Action: How Leucrose Resists
Cariogenic Metabolism

The non-cariogenic properties of leucrose are rooted in its resistance to metabolism by key
cariogenic bacteria, primarily Streptococcus mutans.

Resistance to Bacterial Enzymes

S. mutans and other oral bacteria possess a sophisticated enzymatic machinery to metabolize
sucrose, initiating the caries process. Leucrose, due to its a(1 - 5) linkage, is a poor substrate
for these enzymes.

e Glucosyltransferases (GTFs): These enzymes are crucial for the synthesis of extracellular
polysaccharides (EPS), or glucans, from sucrose. Glucans are sticky polymers that form the
structural matrix of dental plaque, enabling bacterial adhesion and creating a diffusion barrier
that traps acids against the tooth surface. Leucrose is not a substrate for GTFs, thus it does
not contribute to the formation of this cariogenic biofilm matrix.

e Sucrase/lnvertase: While some oral bacteria may possess enzymes capable of slowly
hydrolyzing leucrose, the rate is significantly lower than that for sucrose. This slow
metabolism results in minimal production of fermentable monosaccharides (glucose and
fructose).

Inhibition of Sucrose Metabolism

Leucrose not only is a poor substrate for cariogenic bacteria but also actively interferes with
the metabolism of sucrose. As indicated in Table 3, leucrose acts as a competitive inhibitor of
acid formation from sucrose by S. mutans. This means that leucrose competes with sucrose
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for the active sites of key metabolic enzymes, thereby reducing the overall rate of acid
production even when sucrose is present.

Sucrose vs. Leucrose Metabolism by S. mutans

Experimental Protocols

The non-cariogenic properties of leucrose have been established through a combination of in
vitro and in vivo studies. The following sections outline the general methodologies employed in
this research.

In Vitro Acid Production Studies

These studies assess the ability of oral bacteria to produce acid from a given carbohydrate.

o Bacterial Strains:Streptococcus mutans (e.g., NCTC 10449), Lactobacillus casei, and other
relevant oral bacteria are typically used.

e Culture Conditions: Bacteria are grown in a suitable broth medium. For the experiment,
washed cell suspensions are prepared in a buffer solution.

o Experimental Procedure:

o Bacterial suspensions are incubated with a standardized concentration of the test
carbohydrate (e.g., leucrose, sucrose, glucose).

o The pH of the suspension is monitored over time using a pH electrode.

o Acid production is quantified by measuring the change in pH or by titrating the acid
produced with a standardized base.

« Inhibition Assays: To assess competitive inhibition, varying concentrations of leucrose are
added to incubations containing sucrose, and the rate of acid production is measured.
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Workflow for In Vitro Acid Production Assay

Animal Caries Models
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Rodent models, typically rats, are used to assess the cariogenic potential of substances in a
living organism.

» Animal Model: Specific pathogen-free rats (e.g., Cara rats) are often used.

o Diet: The animals are fed a cariogenic diet containing a high concentration (e.g., 30%) of the
test carbohydrate (leucrose, sucrose, or a non-cariogenic control like starch).

¢ Inoculation: To ensure a cariogenic challenge, the animals may be inoculated with a culture
of S. mutans.

o Experimental Duration: The experimental diet is provided for a period of several weeks.

» Caries Scoring: After the experimental period, the animals are euthanized, and their teeth
are examined for carious lesions. The severity of caries is scored using a standardized
method, such as the Keyes method, which assesses the extent of decay on different tooth
surfaces.

 Statistical Analysis: Caries scores between the different diet groups are compared using
appropriate statistical tests (e.g., ANOVA).

Human Plaque pH Telemetry

This in vivo method measures the real-time pH changes in dental plaque in human volunteers
after consuming a test substance.

o Subjects: A small group of healthy human volunteers is recruited.

o Apparatus: Subjects are fitted with a removable dental appliance (e.g., a partial denture) that
houses a miniature pH electrode. The electrode is positioned to be in contact with interdental
plaque.

e Protocol:

o Subijects refrain from oral hygiene for a period (e.g., 3-4 days) to allow plaque to
accumulate on the electrode.

o Abaseline plaque pH is recorded.
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o Subijects rinse their mouths with a solution of the test substance (e.g., 10% leucrose or
10% sucrose) for a specified duration.

o Plaque pH is continuously monitored for a set period (e.g., 30-60 minutes) after rinsing.

o Data Analysis: The pH curves (Stephan curves) are analyzed to determine the minimum pH
reached, the duration for which the pH remains below the critical threshold for enamel
demineralization (typically pH 5.7), and the total area under the curve below the critical pH. A
product is generally considered "safe for teeth” if it does not cause the plague pH to drop
below 5.7.

Human Metabolism and Safety

Leucrose is metabolized by humans, but its digestion is slower than that of sucrose. In vitro
studies with human jejunal mucosa have shown that the cleavage rate of leucrose is
approximately 63% that of sucrose. This slower hydrolysis leads to lower and more sustained
blood glucose and fructose profiles compared to an equivalent dose of sucrose. Insulin and C-
peptide levels, however, have been reported to be unaltered. Leucrose has a caloric value of 2
kcal/g.

Regulatory Status

The regulatory status of leucrose as a food ingredient can vary by region. In the United States,
a substance can be "Generally Recognized As Safe" (GRAS) for its intended use. A search of
the publicly available FDA GRAS notice inventory did not reveal a specific notification for
"leucrose."” Similarly, a search of the European Food Safety Authority (EFSA) Novel Food
catalogue did not yield a specific entry for "leucrose.” Companies intending to market
leucrose as a food ingredient should consult the relevant regulatory bodies to determine the
appropriate regulatory pathway.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of leucrose as a non-
cariogenic sugar substitute. Its resistance to metabolism by cariogenic bacteria, coupled with
its ability to inhibit sucrose metabolism, makes it a promising ingredient for the development of
tooth-friendly foods, beverages, and pharmaceutical formulations. For drug development
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professionals, leucrose could be considered as a bulk sweetener in liquid formulations,
lozenges, and chewable tablets, where reducing cariogenic potential is a key consideration.

Further research to elucidate the precise kinetic parameters of enzyme inhibition by leucrose
and to conduct long-term clinical trials on caries incidence would further solidify its position as a
valuable tool in the prevention of dental caries.
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Logical Framework of Leucrose's Non-Cariogenicity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Leucrose: A Non-Cariogenic Sucrose Isomer for Oral
Health]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8805515#leucrose-as-a-non-cariogenic-sugar-
substitute]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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